

Irosustat: A Steroid Sulfatase Inhibitor with Therapeutic Potential Beyond Oncology

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Compound of Interest

Compound Name: *Irosustat*

Cat. No.: *B1672185*

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A Technical Guide for Researchers and Drug Development Professionals

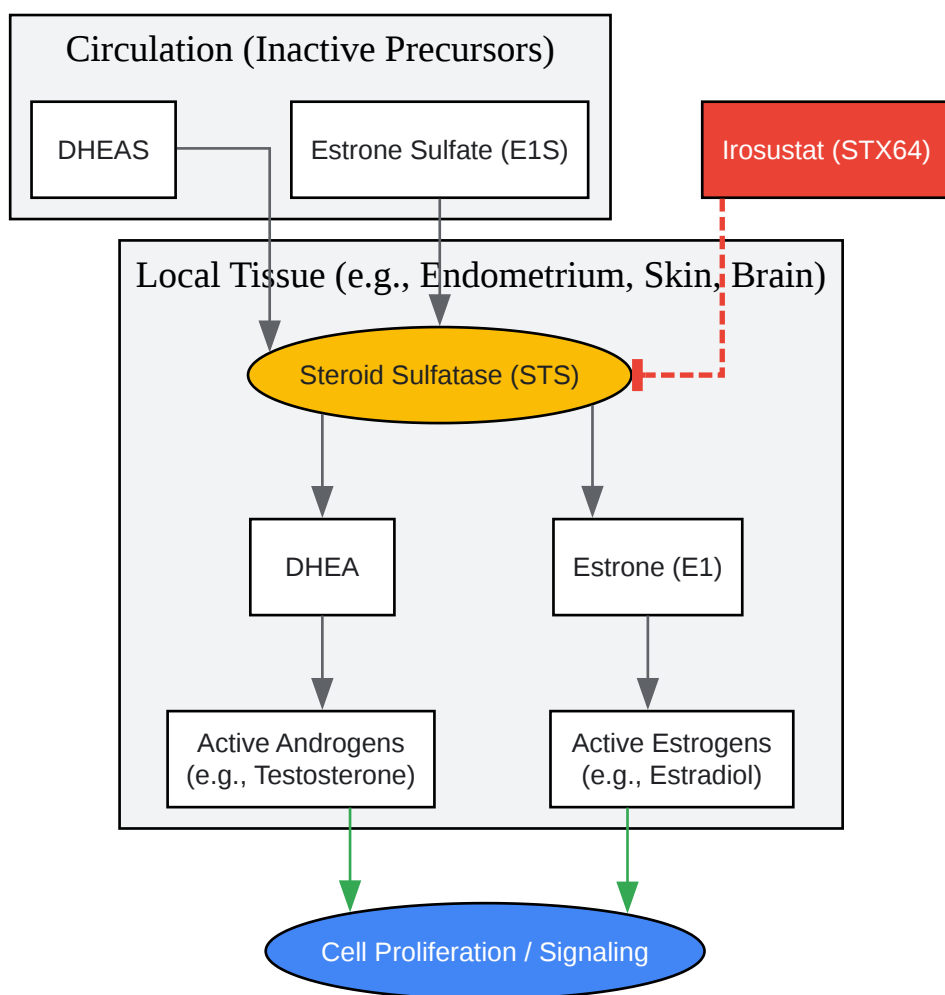
Executive Summary

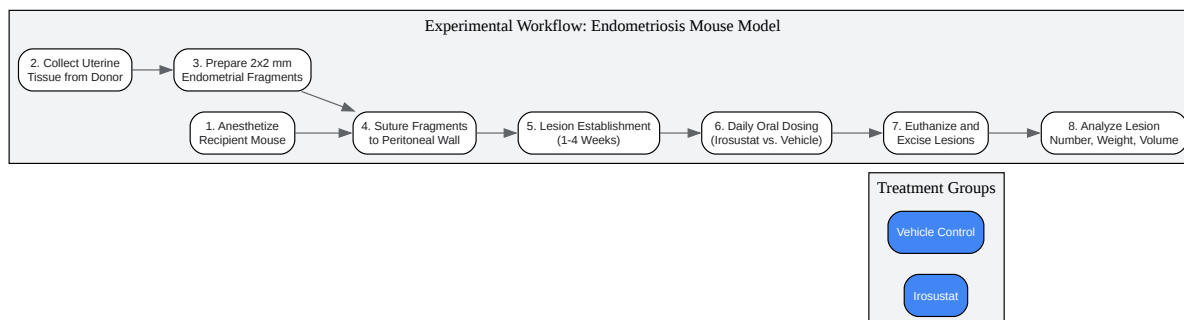
Irosustat (STX64, BN83495), a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS), has been extensively evaluated in the context of hormone-dependent cancers. However, the fundamental mechanism of **Irosustat**—the blockade of local conversion of inactive steroid sulfates into active estrogens and androgens—holds significant therapeutic promise for a range of non-oncological conditions. This technical guide provides an in-depth review of the preclinical and emerging clinical rationale for **Irosustat**'s application in benign gynecological diseases, neurodegenerative disorders, and dermatology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological and experimental pathways to support further research and development in these areas.

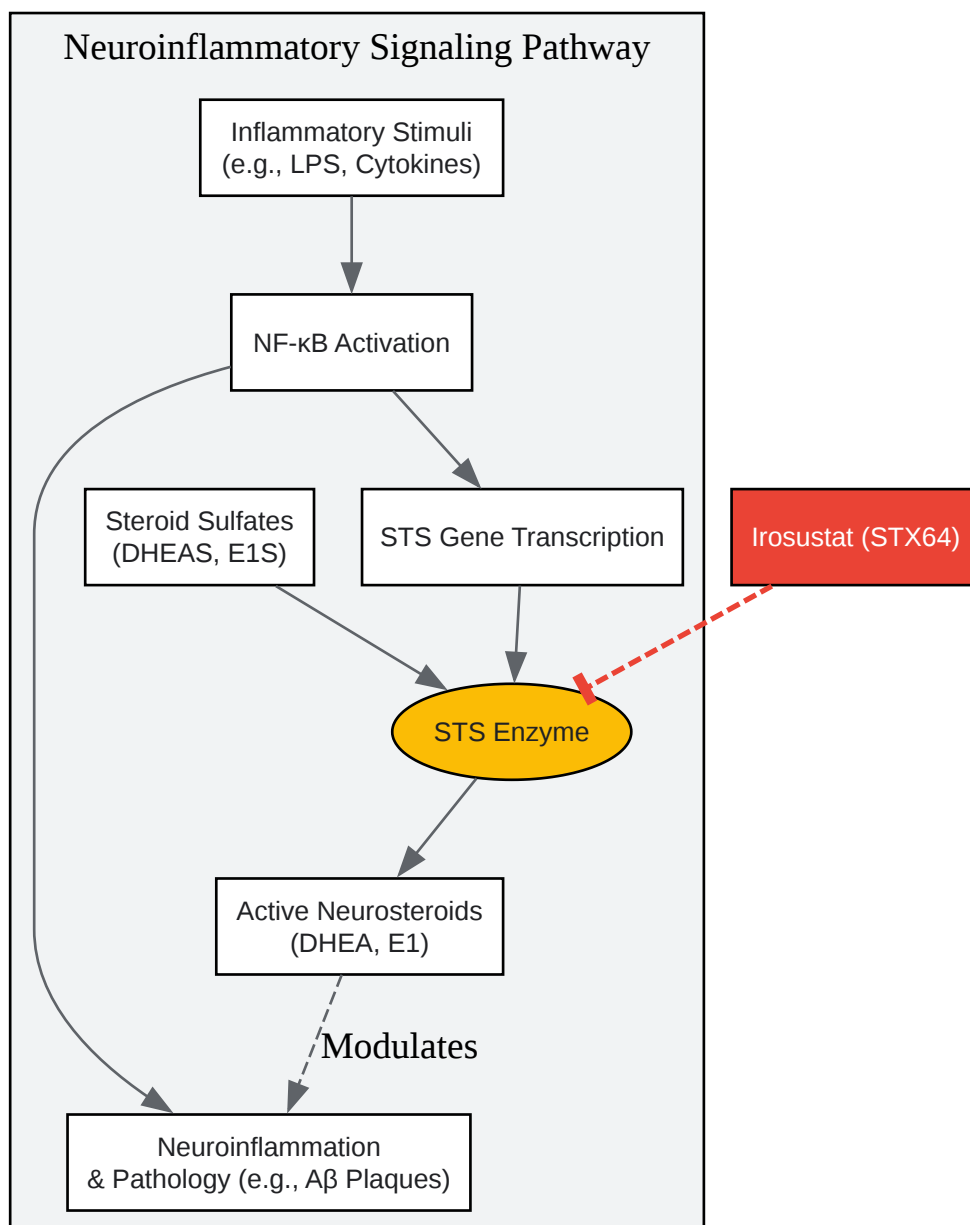
Core Mechanism of Action: Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a crucial enzyme in the steroidogenesis pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.^[1] These active steroids can then be further converted into potent estrogens (e.g., estradiol) and androgens (e.g., testosterone), which drive cellular processes in various tissues.^[2]

Irosustat, an aryl sulfamate ester, acts as a "first-in-class" irreversible inhibitor of STS.[3][4] It binds to the active site of the enzyme, leading to its permanent inactivation.[3] By blocking this step, **Irosustat** effectively reduces the local tissue supply of active estrogens and androgens, without significantly altering systemic circulating levels of the precursor steroid sulfates.[5] This tissue-selective modulation of steroid signaling is the foundation of its therapeutic potential in non-oncological conditions.







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